molecular formula C17H17N5O4S2 B2810730 3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921818-75-9

3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2810730
M. Wt: 419.47
InChI Key: WHYIWSSSHHGRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with a thiadiazole scaffold and benzamide groups, similar to the queried chemical, have shown promising anticancer activity against various human cancer cell lines. A study highlighted the synthesis of novel Schiff bases containing these moieties, exhibiting significant in vitro anticancer activity. The compounds demonstrated GI50 values comparable to the standard drug Adriamycin against melanoma, leukemia, cervical cancer, and breast cancer cell lines, with some identified as particularly potent anticancer agents. Additionally, molecular docking studies were performed to predict the mechanism of action, and ADMET properties were assessed, indicating good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Nematicidal Activity

Derivatives of 1,3,4-thiadiazole have also been explored for their antimicrobial and nematicidal activities. Novel heterocyclic compounds synthesized from this scaffold were tested against various bacteria and fungi, showing significant antibacterial and antifungal effects. Such compounds could serve as potential leads for developing new antimicrobial agents. Furthermore, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety showed good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as nematicides (Liu et al., 2022).

properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-9-21-22-17(28-9)19-14(23)6-11-8-27-16(18-11)20-15(24)10-4-12(25-2)7-13(5-10)26-3/h4-5,7-8H,6H2,1-3H3,(H,18,20,24)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIWSSSHHGRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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